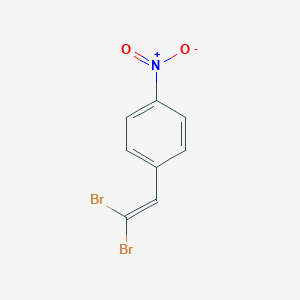![molecular formula C32H33N3OS B242278 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzothiepine derivative that has shown promising results in various studies, making it an interesting area of research.
Mecanismo De Acción
The mechanism of action of 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of various ion channels and receptors in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and varied. It has been found to reduce inflammation and oxidative stress, which contributes to its neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, which contributes to its potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile in lab experiments include its potential as a neuroprotective agent, its ability to modulate various signaling pathways, and its diverse range of biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile. One potential direction is the development of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential directions include the investigation of its potential as an anti-inflammatory agent and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its ability to modulate various signaling pathways, reduce inflammation and oxidative stress, and exhibit neuroprotective effects make it an interesting area of research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile involves the reaction of 8-bromo-1-phenyl-1,3-diazaspiro[4.5]decan-4-one with 5-(prop-2-yn-1-yl)-6H-benzo[b][1]benzothiepine-6-carbonitrile in the presence of a base. The reaction yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile has shown potential in various scientific research applications. One such application is in the field of neuroscience, where this compound has been found to exhibit neuroprotective effects. It has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C32H33N3OS |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile |
InChI |
InChI=1S/C32H33N3OS/c33-22-31(21-25-10-4-6-14-28(25)37-29-15-7-5-13-27(29)31)18-8-9-24-16-19-32(20-17-24)30(36)34-23-35(32)26-11-2-1-3-12-26/h1-7,10-15,24H,8-9,16-21,23H2,(H,34,36) |
Clave InChI |
JLFGYDULKOUBGK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1CCCC3(CC4=CC=CC=C4SC5=CC=CC=C53)C#N)C(=O)NCN2C6=CC=CC=C6 |
SMILES canónico |
C1CC2(CCC1CCCC3(CC4=CC=CC=C4SC5=CC=CC=C53)C#N)C(=O)NCN2C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)


![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)
![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)






